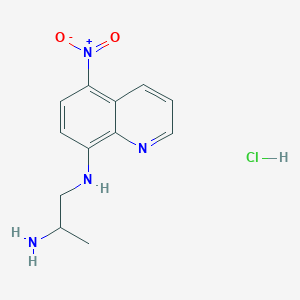
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride, also known as Nitroquipazine, is a chemical compound that has been extensively studied for its biological and pharmacological properties. Nitroquipazine is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain.
Mechanism of Action
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene acts as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and modulation of various neuronal circuits.
Biochemical and Physiological Effects
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of mood, cognition, and motor function. It has also been demonstrated to exhibit neuroprotective effects and enhance neurogenesis in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter, its well-established pharmacological profile, and its availability in pure form. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Future Directions
For research on N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene include the investigation of its therapeutic potential in the treatment of various neurological and psychiatric disorders, the elucidation of its mechanism of action at the molecular and cellular levels, and the development of novel analogs with improved pharmacological properties. Additionally, the use of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene as a tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders is an area of ongoing research.
Synthesis Methods
The synthesis of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene involves the reaction of 5-nitro-8-quinolinecarboxylic acid with 1,2-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene hydrochloride in high yield and purity.
Scientific Research Applications
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated as a potential tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders.
properties
IUPAC Name |
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-8(13)7-15-10-4-5-11(16(17)18)9-3-2-6-14-12(9)10;/h2-6,8,15H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGEUWBOQUQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6053015.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6053020.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6053028.png)
![ethyl 2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6053033.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamide](/img/structure/B6053039.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)

![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053092.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)
![N-{4-[({2-chloro-4-[7-chloro-6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6053107.png)

![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)-2-methoxyacetamide](/img/structure/B6053115.png)